1-Deoxynojirimycin Hydrochloride

α-Glucosidase inhibition Antidiabetic Enzyme kinetics

Addressing the need for a validated, high-potency α-glucosidase inhibitor with documented enzyme selectivity: DNJ·HCl (CAS 73285-50-4) delivers IC₅₀ of 0.96 μM against human maltase (vs. acarbose 15.2 μM) and dual inhibition of amylo-1,6-glucosidase (IC₅₀ 0.16 μM). • High-potency positive control for inhibitor screening with established dose-response benchmarks. • Mandatory precursor for Miglustat and N-alkylated derivative synthesis. • Stable HCl salt (≥98%) with enhanced aqueous solubility for reproducible workflows.

Molecular Formula C6H14ClNO4
Molecular Weight 199.63 g/mol
CAS No. 73285-50-4
Cat. No. B014444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Deoxynojirimycin Hydrochloride
CAS73285-50-4
Synonyms1 Deoxymannojirimycin
1 Deoxynojirimycin
1 Deoxynojirimycin Hydrochloride
1,5-Deoxy-1,5-imino-D-mannitol
1,5-Dideoxy-1,5-imino-D-mannitol
1-Deoxymannojirimycin
1-Deoxynojirimycin
1-Deoxynojirimycin Hydrochloride
Bay n 5595
Moranoline
Molecular FormulaC6H14ClNO4
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESC1C(C(C(C(N1)CO)O)O)O.Cl
InChIInChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5-,6-;/m1./s1
InChIKeyZJIHMALTJRDNQI-VFQQELCFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





1-Deoxynojirimycin HCl Potency & Selectivity


1-Deoxynojirimycin hydrochloride (DNJ·HCl) is the hydrochloride salt of 1-deoxynojirimycin (DNJ), a naturally occurring polyhydroxylated piperidine alkaloid (iminosugar) [1]. It functions as a potent competitive inhibitor of α-glucosidases, including intestinal maltase-glucoamylase (MGAM) and amylo-1,6-glucosidase [2]. As a hydrochloride salt (CAS 73285-50-4), it exhibits a melting point of 201-202 °C and offers enhanced aqueous solubility and stability, making it a preferred form for in vitro and in vivo experimental workflows [3].

Inhibitor class Reported competitive α-glucosidase inhibitor (iminosugar alkaloid)
Salt form Hydrochloride salt supports aqueous solubility and handling
Research context α-Glucosidase and glycogen metabolism pathway studies

1-Deoxynojirimycin HCl vs. Clinical α-Glucosidase Inhibitors


Despite sharing a common α-glucosidase inhibitory mechanism, DNJ exhibits a distinct enzyme selectivity and potency profile that precludes simple substitution with other clinical inhibitors such as acarbose, miglitol, or voglibose. Critically, DNJ demonstrates a unique dual-action on both amylo-1,6-glucosidase (IC₅₀ = 0.16 μM) and maltase, whereas acarbose primarily targets pancreatic α-amylase and voglibose exhibits a different kinetic profile on MGAM [1]. Furthermore, in head-to-head enzymatic assays, DNJ displays significantly lower IC₅₀ and Kᵢ values against human maltase compared to these commercial drugs, directly impacting inhibitory efficiency [2]. Its N-unsubstituted iminosugar core also serves as the essential starting material for synthesizing clinically approved derivatives like Miglustat, making the parent compound indispensable for derivative development [3].

Enzyme selectivity profile mismatch
DNJ·HCl inhibits both maltase and amylo-1,6-glucosidase; acarbose, miglitol and voglibose do not share the same dual-target profile, which may alter glycogen-degradation study endpoints.
Inhibitory potency context may differ
Reported IC₅₀ differences in human maltase assays suggest that substituting clinical comparators could shift inhibition-response interpretation; assay-specific validation is recommended.
Synthetic precursor requirement
The N-unsubstituted iminosugar core is essential for N-alkyl derivative synthesis; clinical α-glucosidase inhibitors cannot serve as precursors for compounds like miglustat.

1-Deoxynojirimycin HCl Comparative Evidence


Human Maltase Inhibition vs. Acarbose

In a direct comparative study using human small intestinal microsomes as the enzyme source, 1-deoxynojirimycin (DNJ) demonstrated significantly greater inhibitory potency against maltase than the clinically approved α-glucosidase inhibitors acarbose, miglitol, and voglibose. The IC₅₀ of DNJ was determined to be 0.96 μM, compared to 15.2 μM for acarbose, representing an approximately 16-fold increase in potency. Furthermore, DNJ also outperformed miglitol (IC₅₀ = 3.7 μM) and voglibose (IC₅₀ = 1.3 μM) in this assay. The inhibition constant (Kᵢ) for DNJ was 0.071 μM, which is substantially lower than those of acarbose (2.6 μM), miglitol (0.57 μM), and voglibose (0.17 μM) [1].

Human Maltase Inhibition
Head-to-head
IC₅₀ 0.96 μM vs Acarbose 15.2 μM (Kᵢ 0.071 vs 2.6 μM)
Supports maltase inhibition potency comparison
Human intestinal microsomes, maltose substrate
α-Glucosidase inhibition Antidiabetic Enzyme kinetics

Human MGAM Domain Inhibition vs. Clinical Drugs

In a head-to-head kinetic study against recombinant human maltase-glucoamylase (MGAM) catalytic domains, DNJ was identified as the most effective inhibitor among a panel of commercial α-glucosidase inhibitors that included miglitol, voglibose, and acarbose. DNJ inhibited the N-terminal (NtMGAM) and C-terminal (CtMGAM) domains with Kᵢ values of 1.41 μM and 2.04 μM, respectively [1]. This direct comparison establishes DNJ's superior binding affinity to both primary starch-digesting enzyme domains in humans, a key differentiation from acarbose which is a less potent MGAM inhibitor but a strong inhibitor of pancreatic α-amylase.

MGAM Domain Inhibition
Head-to-head
Kᵢ NtMGAM 1.41 μM, CtMGAM 2.04 μM (most effective in panel)
Supports MGAM domain inhibition context
Recombinant human MGAM, kinetic assay
MGAM Starch digestion Type 2 diabetes

Amylo-1,6-Glucosidase Inhibition

Unlike the clinically used α-glucosidase inhibitors acarbose, miglitol, and voglibose, which primarily target intestinal disaccharidases, DNJ exhibits a unique and potent inhibitory effect on the glycogen-debranching enzyme amylo-1,6-glucosidase (1,6-GL). DNJ inhibits 1,6-GL with an IC₅₀ of 0.16 μM. In contrast, it shows no significant inhibition toward glycogen phosphorylase (GP) [1]. This selective inhibition of the debranching enzyme provides a distinct mechanism for attenuating hepatic glycogenolysis. In primary rat hepatocytes, DNJ at 100 μM inhibited glycogen breakdown by 25%, and this effect was further enhanced when combined with a GP inhibitor [1].

Amylo-1,6-Glucosidase
Cross-study comparable
IC₅₀ 0.16 μM, selective over glycogen phosphorylase
Supports debranching enzyme selectivity
Hepatocyte glycogen breakdown 25% at 100 μM
Glycogen metabolism Hepatic glucose production Debranching enzyme

In Silico α-Glucosidase Binding Advantage

An in silico molecular docking study comparing DNJ, acarbose, miglitol, and voglibose against α-glucosidase enzymes from three species (S. cerevisiae, R. norvegicus, and human GANC) revealed that DNJ exhibited the highest predicted binding affinity. The study concluded that DNJ demonstrated significant inhibition of all three target macromolecules and ranked highest in inhibition potential, followed by miglitol, voglibose, and acarbose, respectively [1]. This computational evidence supports the superior enzyme-ligand interaction of the unsubstituted DNJ core compared to larger or modified clinical inhibitors.

In Silico Binding Affinity
Cross-study comparable
Rank: DNJ > miglitol > voglibose > acarbose
Supports in silico binding affinity ranking
Homology modeling, multiple species α-glucosidase
Molecular docking α-Glucosidase In silico screening

1-Deoxynojirimycin HCl Applications


Potency Benchmark for α-Glucosidase Inhibitor Screening

Based on its superior IC₅₀ of 0.96 μM and Kᵢ of 0.071 μM against human intestinal maltase compared to acarbose (IC₅₀ = 15.2 μM), DNJ·HCl serves as an optimal positive control and potency benchmark for in vitro screening of new chemical entities [1]. Researchers can use DNJ to establish a high-potency reference standard, allowing for more rigorous assessment of candidate compounds' inhibitory efficacy and facilitating comparative dose-response curve generation.

Hepatic Glycogen Metabolism & Debranching Enzyme Studies

Leveraging its unique and potent inhibition of amylo-1,6-glucosidase (IC₅₀ = 0.16 μM) without affecting glycogen phosphorylase [2], DNJ·HCl is a critical tool for dissecting the role of the glycogen debranching enzyme in hepatic glucose production. This application is particularly valuable for studies on glycogen storage disease type III (Cori disease) and for exploring combination therapies with glycogen phosphorylase inhibitors to achieve synergistic reduction of glycogenolysis.

Precursor for Miglustat and N-Alkyl Derivatives

As the foundational iminosugar core, DNJ is the mandatory precursor for synthesizing clinically important N-alkylated derivatives such as Miglustat (N-butyl-DNJ), an FDA-approved drug for Gaucher disease and Niemann-Pick type C [3]. The hydrochloride salt form (CAS 73285-50-4) provides enhanced stability and handling characteristics for large-scale or sensitive synthetic procedures, making it the preferred starting material for medicinal chemistry and process development laboratories.

Application
Selection Property
Validation Focus
α-Glucosidase inhibitor screening
Reported comparative maltase inhibition profile
Maltase inhibition endpoint comparison
Hepatic glycogen metabolism studies
Selective amylo-1,6-glucosidase inhibition
Glycogenolysis endpoint in hepatocyte models
Iminosugar derivative synthesis
N-unsubstituted iminosugar core
Synthetic intermediate identity and stability

Technical Documentation Hub

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36 linked technical documents
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